N-(2-carbamoylphenyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(2-carbamoylphenyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c1-16-6-2-3-7-18(16)21-10-11-22(28-27-21)29-14-12-17(13-15-29)24(31)26-20-9-5-4-8-19(20)23(25)30/h2-11,17H,12-15H2,1H3,(H2,25,30)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCIMLZVGJHWMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=CC=CC=C4C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-carbamoylphenyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the pyridazine ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound under reflux conditions.
Attachment of the piperidine ring: The pyridazine intermediate is then reacted with a piperidine derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide.
Introduction of the carbamoylphenyl group: This step involves the reaction of the intermediate with 2-isocyanatobenzamide under mild conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-carbamoylphenyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine and pyridazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(2-carbamoylphenyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-carbamoylphenyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Substituent Variations on the Pyridazine/Pyrimidine Core
Key Observations :
- Electron-donating vs. electron-withdrawing groups : The target compound’s 2-methylphenyl group (electron-donating) contrasts with the chloro substituent in ’s analog (electron-withdrawing), which may alter electronic distribution and target affinity .
- Solubility modifiers : The diethoxy groups in ’s compound likely enhance water solubility but may increase susceptibility to oxidative metabolism .
Heterocyclic Core Modifications
Key Observations :
- Core flexibility : Pyridazine and pyrimidine cores offer planar structures suitable for enzyme active sites, while oxazole derivatives () provide rigidity for selective interactions .
- Biological implications : The target compound’s pyridazine core may exhibit distinct binding kinetics compared to pyrimidine or oxazole analogs due to differences in dipole moments and hydrogen-bonding capacity.
Key Observations :
- Synthetic challenges : High-purity synthesis (>98% HPLC) is achievable for piperidine-carboxamide derivatives, as demonstrated in , suggesting feasible scalability for the target compound .
- Metabolism : The target compound’s 2-methylphenyl group may confer better metabolic stability compared to halogenated analogs, which risk forming reactive intermediates .
Biological Activity
N-(2-carbamoylphenyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by research findings and case studies.
Molecular Structure
- IUPAC Name : this compound
- Molecular Formula : C20H23N3O2
- Molecular Weight : 351.42 g/mol
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C20H23N3O2 |
| Molecular Weight | 351.42 g/mol |
| IUPAC Name | This compound |
This compound exhibits its biological activity through interactions with various molecular targets. It is hypothesized to modulate enzyme activity, potentially inhibiting specific kinases involved in cancer proliferation and other diseases.
Target Enzymes
Research indicates that this compound may interact with:
- VEGFR (Vascular Endothelial Growth Factor Receptor)
- ERK (Extracellular Signal-Regulated Kinase)
- Abl Kinase
These interactions suggest a potential role in anti-cancer therapies by disrupting signaling pathways critical for tumor growth and metastasis.
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound exhibit significant anti-proliferative effects against various cancer cell lines. For example, compounds related to piperidine derivatives have shown IC50 values indicating potent inhibition of cell growth.
| Study Reference | Cell Line | IC50 Value (µM) | Effect |
|---|---|---|---|
| HepG2 | 11.3 | Induced apoptosis | |
| Various cancer lines | Varies | Anti-proliferative |
Case Studies
- Anti-Cancer Activity : A derivative of the compound was tested against HepG2 liver cancer cells, showing an IC50 value of 11.3 µM, indicating its effectiveness in inducing apoptosis in cancer cells .
- Multitarget Kinase Inhibition : Another study explored the compound's ability to inhibit VEGFR, ERK, and Abl kinases simultaneously, suggesting its potential as a multitarget therapeutic agent for cancer treatment .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Piperidine Ring : Starting from appropriate piperidine precursors.
- Introduction of Pyridazine Moiety : Using hydrazine derivatives to form the pyridazine structure.
- Carbamoylation : The final step involves the introduction of the carbamoyl group to yield the desired product.
Industrial Considerations
For industrial production, optimizing reaction conditions such as temperature and pressure is crucial for maximizing yield and purity. Continuous flow reactors may be employed for efficiency.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-(2-carbamoylphenyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide to improve yield and purity?
- Methodological Answer : Synthesis optimization involves multi-step protocols, including:
- Intermediate purification : Use column chromatography with gradients (e.g., ethyl acetate/hexane) to isolate intermediates, as demonstrated in analogous piperidine-carboxamide syntheses .
- Catalyst selection : Employ coupling reagents like HATU or EDCI for amide bond formation to minimize side products .
- Temperature control : Maintain reaction temperatures between 0–5°C during sensitive steps (e.g., carboxamide coupling) to prevent decomposition .
- Data Validation : Monitor reaction progress via TLC and HPLC, targeting ≥95% purity for intermediates .
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR spectroscopy : Use - and -NMR to confirm piperidine ring conformation and carboxamide linkage .
- X-ray crystallography : Resolve ambiguous stereochemistry, particularly for the pyridazine and piperidine moieties .
- High-resolution mass spectrometry (HRMS) : Verify molecular weight (expected error <2 ppm) to distinguish from analogs .
Q. What preliminary biological screening approaches are recommended to assess the compound’s bioactivity?
- Methodological Answer :
- Target-based assays : Screen against kinase or GPCR panels due to structural similarity to pyridazine-containing inhibitors .
- Cell viability assays : Use HEK-293 or HeLa cell lines to evaluate cytotoxicity (IC) at 10–100 µM concentrations .
- Binding affinity studies : Employ surface plasmon resonance (SPR) to measure interactions with predicted targets (e.g., serotonin receptors) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate key functional groups in this compound?
- Methodological Answer :
- Analog synthesis : Modify the 2-methylphenyl group on the pyridazine ring or the carbamoylphenyl substituent to test steric and electronic effects .
- Bioisosteric replacement : Substitute the piperidine ring with morpholine or azetidine to assess conformational flexibility .
- Data integration : Corrogate bioactivity data (e.g., IC, K) with computational docking results to identify critical binding motifs .
Q. How should researchers resolve contradictions in reported bioactivity data across different assays?
- Methodological Answer :
- Assay standardization : Replicate experiments under uniform conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
- Orthogonal validation : Confirm enzyme inhibition results (e.g., IC) using both fluorometric and radiometric assays .
- Meta-analysis : Compare datasets from structurally related compounds (e.g., N-(3-chloro-4-fluorophenyl) analogs) to identify trends .
Q. What computational strategies are effective in predicting the compound’s molecular targets and binding modes?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with crystal structures of homologous targets (e.g., PDE4B or 5-HT receptors) .
- Pharmacophore modeling : Align the compound’s pyridazine and carboxamide groups with known active sites .
- Machine learning : Train models on ChEMBL bioactivity data to prioritize targets with >70% prediction confidence .
Q. What methodologies are recommended to evaluate the compound’s metabolic stability in preclinical models?
- Methodological Answer :
- Liver microsome assays : Incubate the compound with human or rat microsomes (1 mg/mL) and monitor degradation via LC-MS/MS over 60 minutes .
- CYP450 inhibition screening : Test against CYP3A4 and CYP2D6 isoforms at 10 µM to assess drug-drug interaction risks .
- Stable isotope labeling : Use -labeled analogs to track metabolite formation in vivo .
Q. How can enantiomer-specific effects of this compound be systematically investigated?
- Methodological Answer :
- Chiral separation : Use HPLC with a CHIRALPAK® IG-3 column to resolve enantiomers .
- Stereoselective synthesis : Employ asymmetric catalysis (e.g., Evans oxazolidinones) to produce enantiopure forms .
- Biological profiling : Compare IC values of (R)- and (S)-enantiomers in target-specific assays to identify active stereoisomers .
Key Structural Analogs and Comparative Data
| Compound Name | Structural Modification | Observed Bioactivity | Reference |
|---|---|---|---|
| N-(3-chloro-4-fluorophenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide | Fluorophenyl substitution | 5-HT K = 12 nM | |
| N-(4-fluorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide | Triazolo-pyridazine core | PDE4B IC = 45 nM | |
| N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-1-(2-pyrimidinyl)-3-piperidinecarboxamide | Thioether linkage | Cytotoxicity IC = 8 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
